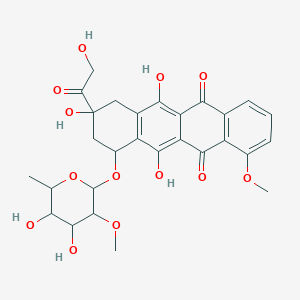![molecular formula C23H24O8 B054499 ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate CAS No. 116409-03-1](/img/structure/B54499.png)
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate, also known as DMDD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DMDD belongs to the family of chromenes and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is not fully understood. However, it has been suggested that ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumorigenic processes.
Biochemische Und Physiologische Effekte
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been shown to inhibit the replication of various viruses, including influenza A virus and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is also stable and can be stored for long periods without degradation. However, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate also has poor bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. One area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of cancer. Furthermore, the antiviral activity of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate warrants further investigation, particularly for the development of novel antiviral agents. Finally, the mechanisms of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate need to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antitumor, and antiviral effects. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications, and there are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. Despite its limitations, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has the potential to be developed into novel therapeutics for the treatment of various diseases.
Synthesemethoden
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with 3,4,5-trimethoxybenzaldehyde and ethyl bromoacetate. The resulting product is then subjected to various reactions, including cyclization, esterification, and oxidation, to obtain ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to possess antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
116409-03-1 |
|---|---|
Produktname |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
Molekularformel |
C23H24O8 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
InChI |
InChI=1S/C23H24O8/c1-6-28-23(24)18-12(2)14-7-8-15-22(30-11-29-15)20(14)31-19(18)13-9-16(25-3)21(27-5)17(10-13)26-4/h7-10,19H,6,11H2,1-5H3 |
InChI-Schlüssel |
RGZYMLHBTMVDJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
Synonyme |
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-7-carboxylic acid, 6-methyl-8-(3,4, 5-trimethoxyphenyl)-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



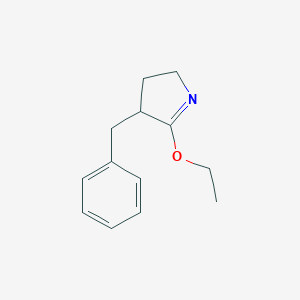
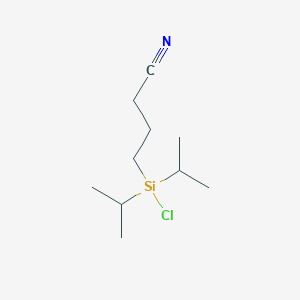
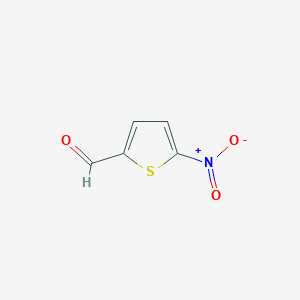
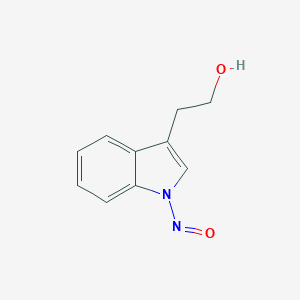
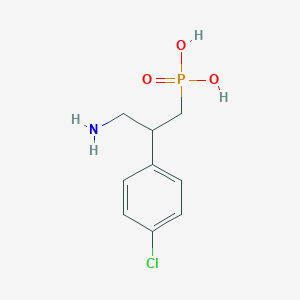
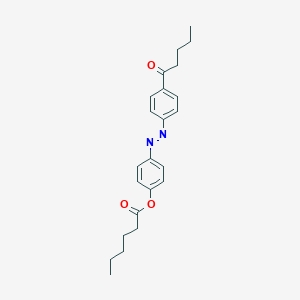
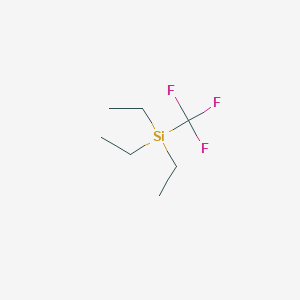
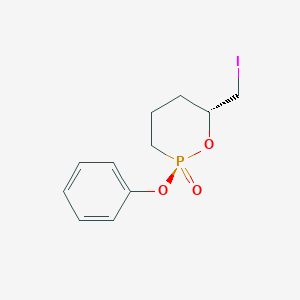
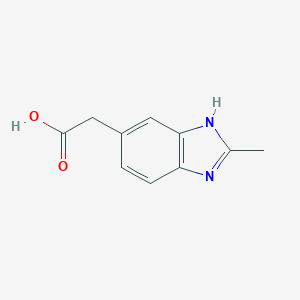
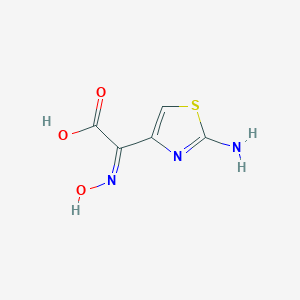
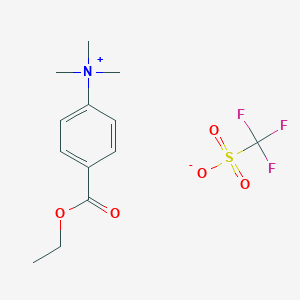
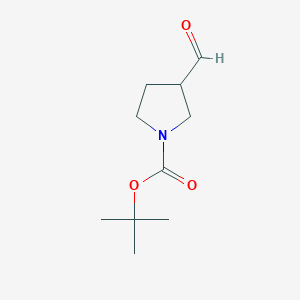
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
